molecular formula C10H14N2O B3003638 Cyclopropyl(2-methoxypyridin-4-yl)methanamine CAS No. 1270470-25-1

Cyclopropyl(2-methoxypyridin-4-yl)methanamine

Cat. No.: B3003638
CAS No.: 1270470-25-1
M. Wt: 178.235
InChI Key: AFRKBTOMWRSVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(2-methoxypyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.235. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

A study by Demir et al. (2004) discusses the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are analogs of homophenylalanine. These compounds were synthesized from simple aromatic aldehydes and acetylfuran, leading to the formation of cyclopropyl methanones and methanamines.

Biased Agonists for Serotonin Receptors

Research by Sniecikowska et al. (2019) describes derivatives of cyclopropyl(2-methoxypyridin-4-yl)methanamine as biased agonists of serotonin 5-HT1A receptors. These compounds demonstrated high receptor affinity and showed promise as antidepressant drug candidates.

PET Agents for Alzheimer's Disease

Gao et al. (2017) synthesized isonicotinamide derivatives including cyclopropyl compounds for potential use as PET (Positron Emission Tomography) agents in imaging GSK-3 enzyme activity in Alzheimer's disease.

Antitumor Activity

A study by Károlyi et al. (2012) investigated the in vitro antitumor activity of functionalized methanamines, including cyclopropyl derivatives, against various human cancer cell lines.

Antimicrobial Activities

Thomas et al. (2010) synthesized a series of derivatives starting from 4-methoxyaniline, showing moderate to very good antibacterial and antifungal activities against pathogenic strains.

NMDA Receptor Antagonists

Research by Dappen et al. (1991) and Dappen et al. (2010) focused on cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5), evaluating their biological activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor.

Antiviral Activity

Kolocouris et al. (1994) synthesized cyclopropylamines and methanamines, finding some derivatives that inhibited the cytopathicity of influenza A virus.

Chiral Intermediate Synthesis

Parker et al. (2012) described the chemoenzymatic synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for synthesizing a corticotropin-releasing factor-1 (CRF-1) receptor antagonist.

Safety and Hazards

While specific safety and hazard information for Cyclopropyl(2-methoxypyridin-4-yl)methanamine was not found in the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

cyclopropyl-(2-methoxypyridin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-9-6-8(4-5-12-9)10(11)7-2-3-7/h4-7,10H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRKBTOMWRSVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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